
2-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2-(トリフルオロメチル)フェニル)-1,2,4-オキサジアゾール-5-イル)安息香酸は、トリフルオロメチル基、オキサジアゾール環、安息香酸部分を含む複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(3-(2-(トリフルオロメチル)フェニル)-1,2,4-オキサジアゾール-5-イル)安息香酸の合成は、通常、市販の前駆体から始まる複数の手順を伴います。一般的な方法の1つは、環化反応によるオキサジアゾール環の形成です。トリフルオロメチル基は求電子置換反応によって導入され、安息香酸部分は、対応するベンズアルデヒドまたはベンジルアルコール誘導体から誘導されることがよくあります。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために、最適化された合成経路が用いられる場合があります。これには、通常、目的生成物の形成を促進するために、触媒と制御された反応条件の使用が含まれます。このプロセスには、再結晶またはクロマトグラフィーなどの精製手順も含まれ、化合物を純粋な形で単離することができます。
化学反応の分析
反応の種類
2-(3-(2-(トリフルオロメチル)フェニル)-1,2,4-オキサジアゾール-5-イル)安息香酸は、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化して、対応する酸化物を生成することができます。
還元: 還元反応は、オキサジアゾール環を他の官能基に変換することができます。
置換: 求電子および求核置換反応は、トリフルオロメチル基または安息香酸部分を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、置換反応のためのさまざまな求電子剤と求核剤が含まれます。反応条件は、通常、所望の変換を達成するために、特定の温度、溶媒、および触媒を伴います。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、置換反応は分子に新しい官能基を導入することができます。
科学的研究の応用
2-(3-(2-(トリフルオロメチル)フェニル)-1,2,4-オキサジアゾール-5-イル)安息香酸は、科学研究で幅広い用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物の独特の構造により、生物学的相互作用と経路を研究するための候補となっています。
産業: 新しい材料と化学プロセスの開発に使用されています。
作用機序
2-(3-(2-(トリフルオロメチル)フェニル)-1,2,4-オキサジアゾール-5-イル)安息香酸の作用機序には、特定の分子標的との相互作用が含まれます。トリフルオロメチル基とオキサジアゾール環は、その結合親和性と活性において重要な役割を果たします。この化合物は、酵素、受容体、または他のタンパク質と相互作用して、さまざまな生化学経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
2-(トリフルオロメチル)安息香酸: トリフルオロメチル基と安息香酸部分を共有しますが、オキサジアゾール環はありません。
3-(トリフルオロメチル)フェニル誘導体: フェニル環に同様のトリフルオロメチル置換を有する化合物。
オキサジアゾール誘導体: オキサジアゾール環を含むが、置換基が異なる化合物。
ユニークさ
2-(3-(2-(トリフルオロメチル)フェニル)-1,2,4-オキサジアゾール-5-イル)安息香酸のユニークさは、トリフルオロメチル基、オキサジアゾール環、および安息香酸部分の組み合わせにあります。この独自の構造は、他の類似化合物に見られない特定の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group and benzoic acid moiety but lacks the oxadiazole ring.
3-(Trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethyl substitution on the phenyl ring.
Oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents.
Uniqueness
The uniqueness of 2-(3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid lies in its combination of the trifluoromethyl group, oxadiazole ring, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C16H9F3N2O3 |
|---|---|
分子量 |
334.25 g/mol |
IUPAC名 |
2-[3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)12-8-4-3-7-11(12)13-20-14(24-21-13)9-5-1-2-6-10(9)15(22)23/h1-8H,(H,22,23) |
InChIキー |
JOSLNWPBSUWOAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


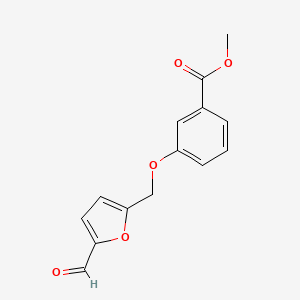
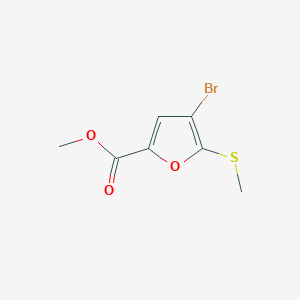
![1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793465.png)
![2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793467.png)
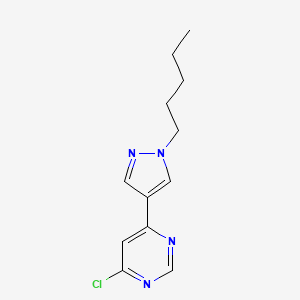
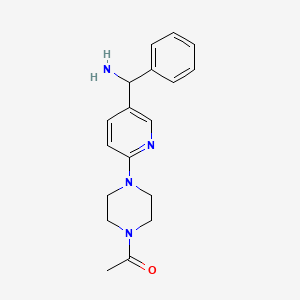
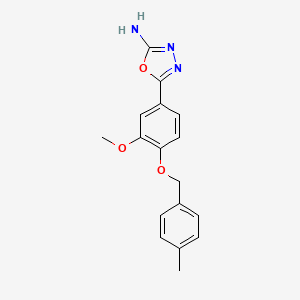

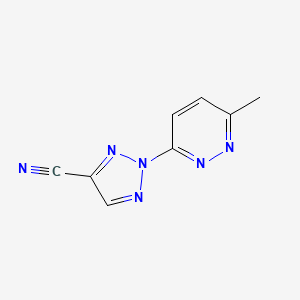
![2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11793510.png)
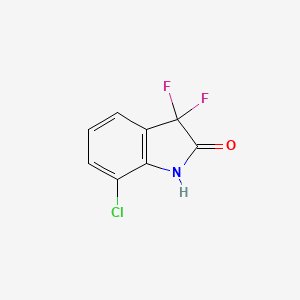
![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793521.png)

